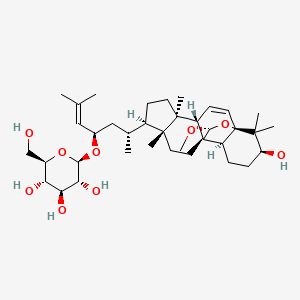![molecular formula C34H39O6P B15293474 [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene CAS No. 2007940-86-3](/img/structure/B15293474.png)
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene is a complex organic compound with a unique structure that includes a benzene ring, a trityloxy group, and a phosphorylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Other phosphorylmethoxy compounds: These compounds share the phosphorylmethoxy group but may have different core structures, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
2007940-86-3 |
|---|---|
Molekularformel |
C34H39O6P |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene |
InChI |
InChI=1S/C34H39O6P/c1-3-39-41(35,40-4-2)28-37-33(26-36-25-29-17-9-5-10-18-29)27-38-34(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33H,3-4,25-28H2,1-2H3/t33-/m0/s1 |
InChI-Schlüssel |
CDWOTSGHAJBJON-XIFFEERXSA-N |
Isomerische SMILES |
CCOP(=O)(CO[C@@H](COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Kanonische SMILES |
CCOP(=O)(COC(COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)




![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)




![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)


